molecular formula C8H14N4O B13318912 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one

6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13318912
M. Wt: 182.22 g/mol
InChI Key: RNZONJBXEHYDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by the introduction of dimethylamine. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

    Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to a decrease in the synthesis of nucleotides, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thiouracil: Another pyrimidine derivative with similar structural features.

    2,4-Diamino-6-ethylpyrimidine: Shares the pyrimidine core but with different substituents.

    5-Ethyl-2,4-diaminopyrimidine: Similar in structure but with variations in the amino groups.

Uniqueness

What sets 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-2-(dimethylamino)-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H14N4O/c1-4-5-6(9)10-8(12(2)3)11-7(5)13/h4H2,1-3H3,(H3,9,10,11,13)

InChI Key

RNZONJBXEHYDRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N(C)C)N

Origin of Product

United States

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